molecular formula C24H20N4O4 B7692917 N-(4-acetamidophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(4-acetamidophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B7692917
M. Wt: 428.4 g/mol
InChI Key: PFRNBASBZGHTSM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Coupling with Phenol: The oxadiazole intermediate is then coupled with a phenol derivative using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the phenoxy linkage.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamidophenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: Potential use as a precursor in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]carbamate
  • N-(4-acetamidophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]thioacetamide

Uniqueness

N-(4-acetamidophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its acetamidophenyl group provides stability and potential for hydrogen bonding, while the oxadiazole ring offers a versatile platform for further functionalization and interaction with biological targets.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-16(29)25-19-9-11-20(12-10-19)26-22(30)15-31-21-13-7-18(8-14-21)24-27-23(28-32-24)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRNBASBZGHTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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